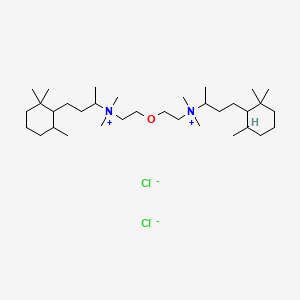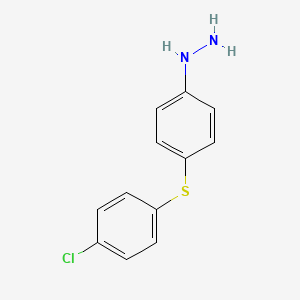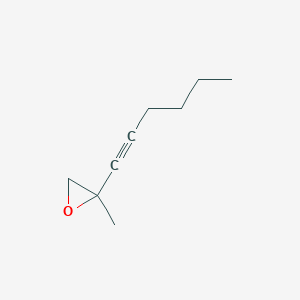
2-Hex-1-ynyl-2-methyl-oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hex-1-ynyl-2-methyl-oxirane is an organic compound with the molecular formula C9H14O. It is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and an alkyne group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hex-1-ynyl-2-methyl-oxirane can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetone with 1-hexyne. The reaction typically requires a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hex-1-ynyl-2-methyl-oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (MCPBA) and osmium tetroxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles such as amines or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hex-1-ynyl-2-methyl-oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Hex-1-ynyl-2-methyl-oxirane involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This leads to ring-opening reactions, forming more stable products. The alkyne group can also participate in addition reactions, further expanding its reactivity profile .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-(1-methylethyl)-oxirane: Similar structure but lacks the alkyne group.
1-Hexyne: Contains the alkyne group but lacks the oxirane ring.
2-Methyl-oxirane: Contains the oxirane ring but lacks the alkyne group
Uniqueness: 2-Hex-1-ynyl-2-methyl-oxirane is unique due to the presence of both an oxirane ring and an alkyne group. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
7138-42-3 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2-hex-1-ynyl-2-methyloxirane |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-9(2)8-10-9/h3-5,8H2,1-2H3 |
InChI-Schlüssel |
GFTVYOKWIIHNHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC1(CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



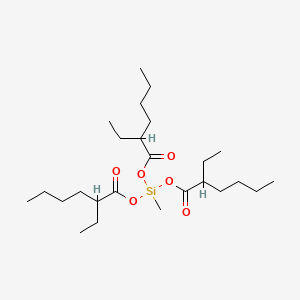
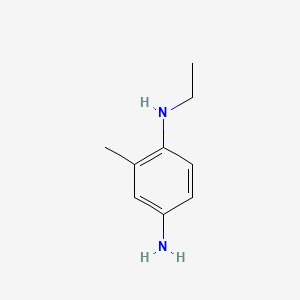
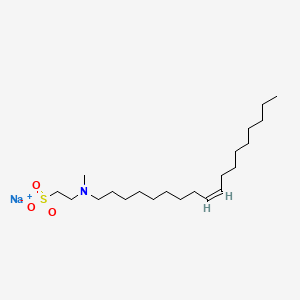

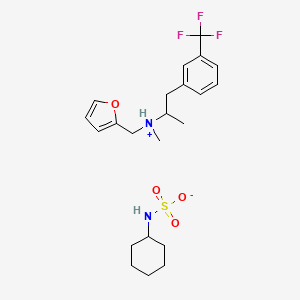
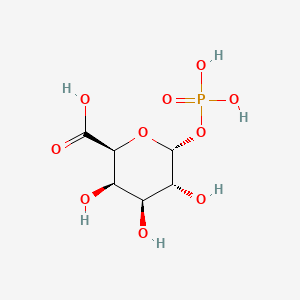
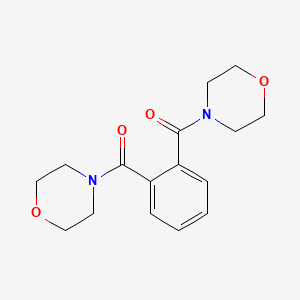

![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)
